Technical Documentation Center

2-Amino-3-phenylbutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-phenylbutanoic acid
  • CAS: 2260-12-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Safety and Handling of 2-Amino-3-phenylbutanoic Acid and Its Isomers

This guide provides a comprehensive overview of the safety, handling, and risk mitigation strategies for 2-Amino-3-phenylbutanoic acid. Recognizing the professional and research-oriented audience of this document, we wil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety, handling, and risk mitigation strategies for 2-Amino-3-phenylbutanoic acid. Recognizing the professional and research-oriented audience of this document, we will delve into the causality behind safety protocols, offering not just instructions but a framework for making informed decisions in a laboratory or drug development setting. A critical aspect of handling this class of compounds is understanding the distinct properties of its various structural isomers, which are often conflated. This paper will address these distinctions to ensure procedural accuracy and safety.

Introduction: Navigating the Isomeric Landscape

2-Amino-3-phenylbutanoic acid is a non-proteinogenic amino acid. However, the landscape of commercially available and researched aminophenylbutanoic acids is dominated by its isomers. Safety data for the specific 2-amino-3-phenyl configuration is sparse; therefore, a robust safety protocol necessitates a comprehensive understanding of data from closely related and more thoroughly documented isomers. The primary isomers of concern are:

  • 2-Amino-3-phenylpropanoic acid (Phenylalanine): An essential alpha-amino acid. The structural difference is a propane instead of a butane backbone.

  • 4-Amino-3-phenylbutanoic acid (Phenibut): A gamma-amino acid analogue and a well-known GABA receptor modulator.[1]

  • 2-Amino-2-phenylbutyric acid: An alpha-amino acid where the phenyl group is also at the alpha-carbon (C2).

This guide synthesizes data from these related structures to build a conservative and comprehensive safety profile applicable to 2-Amino-3-phenylbutanoic acid, while clearly citing the source of the information.

Caption: Structural relationships between the target compound and its common isomers.

Hazard Identification and Toxicological Profile

A compound's hazard profile is intrinsically linked to its structure. While specific toxicological data for 2-Amino-3-phenylbutanoic acid is not thoroughly investigated[2][3], data from its isomers provides a basis for a conservative risk assessment. The GHS classifications for Phenibut (4-Amino-3-phenylbutanoic acid) are particularly relevant due to the shared molecular formula and should be considered as a potential hazard profile.

Isomer/Related Compound GHS Hazard Classifications Source
4-Amino-3-phenylbutanoic acid (Phenibut) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
L-Phenylalanine This substance does not meet the criteria for classification.[5]
(2S,3R)-2-Amino-3-phenyl-butyric acid HCl May cause respiratory irritation.[3]

Toxicological Summary:

  • Acute Toxicity: L-Phenylalanine exhibits very low acute oral toxicity, with an LD50 in rats exceeding 10,000 mg/kg[5]. This suggests that acute toxicity is not the primary concern for this class of compounds.

  • Irritation: The primary documented hazards are irritation to the skin, eyes, and respiratory tract, particularly for the Phenibut isomer[4]. The causality for respiratory irritation is the physical nature of the fine powder, which can be easily aerosolized and inhaled during handling.

  • Carcinogenicity & Mutagenicity: For the isomers where data is available, no component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than 0.1%[2][3]. L-Phenylalanine is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant[5].

Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

The primary route of exposure to solid aminophenylbutanoic acids is through inhalation of airborne particulates and inadvertent contact with skin or eyes.

  • Ventilation: All handling of the solid compound, especially weighing and transferring, must be performed in a well-ventilated area[6]. A certified chemical fume hood or a powder containment hood (ventilated balance enclosure) is required.

    • Causality: These systems maintain a negative pressure, drawing airborne particles away from the operator's breathing zone and preventing contamination of the general laboratory environment.

  • Dust Control: Minimize the generation of dust whenever possible. Avoid actions that can aerosolize the powder, such as rapid pouring or scraping.

Standard Operating Procedure: Weighing and Handling

This protocol is designed as a self-validating system, where each step minimizes risk and ensures containment.

  • Preparation:

    • Don all required PPE as specified in Section 4.

    • Ensure the chemical fume hood or ventilated enclosure is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface before and after use.

  • Handling:

    • Use a micro-spatula to carefully transfer the desired amount of the compound from the stock bottle to a tared weigh boat or vessel.

    • Keep the stock container covered as much as possible during the transfer.

  • Post-Transfer:

    • Securely close the primary stock container.

    • Carefully clean any residual powder from the spatula and work surface using a damp wipe, ensuring not to create dust.

    • Dispose of all contaminated materials (weigh boats, wipes, gloves) in a designated, sealed waste container.

HandlingWorkflow Prep 1. Preparation PPE Don Appropriate PPE Prep->PPE Vent Verify Ventilation (Fume Hood) PPE->Vent Clean_Start Clean Work Surface Vent->Clean_Start Handle 2. Handling Powder Clean_Start->Handle Weigh Weigh Compound (Minimize Dust) Handle->Weigh Close Keep Containers Closed Weigh->Close Post 3. Post-Handling Close->Post Clean_End Clean Equipment & Surface Post->Clean_End Waste Dispose of Waste Properly Clean_End->Waste Doff Doff PPE Correctly Waste->Doff

Caption: Standard workflow for safely handling solid chemical compounds.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the potential hazards of irritation and dust inhalation.

  • Eye/Face Protection: Use safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards[5]. A face shield may be required for larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374[5]. Nitrile rubber (NBR) gloves with a material thickness greater than 0.11 mm are recommended, offering protection against incidental contact[5]. Always inspect gloves before use and change them immediately if they become contaminated.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For tasks with a higher risk of contamination, disposable sleeves may be used.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, respiratory protection is necessary. A particulate filter device (e.g., P1/P95) is suitable for nuisance dust formation[2][5]. For higher-level protection, use cartridges appropriate for organic vapors and particulates[2].

Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Parameter Guideline Rationale Source
Temperature Store at 15–25 °C.Prevents potential degradation from heat.[5]
Atmosphere Store in a dry place.The compound is a solid; moisture can cause clumping and degradation.[5]
Container Keep container tightly closed.Prevents contamination and release into the environment.[6][7]
Incompatibilities Strong oxidizing agents.Can lead to violent reactions.[5]
Conditions to Avoid Heat, enrichment of fine dust.Decomposition can occur at high temperatures (>283 °C for Phenylalanine). Dust accumulation can create an explosion hazard.[5]

The material is generally stable under normal ambient and anticipated storage and handling conditions[5].

Emergency Procedures: A Self-Validating Response

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures
Exposure Route First Aid Protocol Source
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
Skin Contact Take off contaminated clothing immediately. Rinse skin with plenty of water/shower. Consult a doctor if irritation occurs.[5]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[2][3][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center.[2][5]
Spill Response

A structured approach to spill cleanup minimizes the risk of secondary contamination and exposure.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Synthesis of 2-Amino-3-phenylbutanoic Acid Derivatives

An in-depth technical guide for researchers, scientists, and drug development professionals. Foreword: The Architectural Significance of Phenylbutanoic Acid Scaffolds in Medicinal Chemistry The 2-Amino-3-phenylbutanoic a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Foreword: The Architectural Significance of Phenylbutanoic Acid Scaffolds in Medicinal Chemistry

The 2-Amino-3-phenylbutanoic acid framework and its constitutional isomers represent a class of privileged scaffolds in modern drug discovery. These structures, which are derivatives of β-phenylalanine, offer a unique combination of features: a chiral backbone that mimics natural amino acids, enhanced stability against proteolytic degradation, and a modular structure amenable to extensive pharmacomodulation.[1][2] Their incorporation into therapeutic agents can profoundly influence pharmacological properties, from receptor binding affinity to metabolic stability.

This guide provides a comprehensive overview of the synthetic strategies for accessing these valuable building blocks. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for successful implementation in a research and development setting. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a reliable foundation for their synthetic campaigns.

Part 1: Strategic Approaches to Synthesis

The primary challenge in synthesizing 2-Amino-3-phenylbutanoic acid derivatives lies in controlling the stereochemistry at the α and β carbons. The biological activity of the final compound is often critically dependent on the precise three-dimensional arrangement of these chiral centers. Consequently, synthetic strategies can be broadly categorized by their approach to stereocontrol.

Classical and Racemic Syntheses

Historical routes often provide high yields of the desired carbon skeleton but typically result in racemic mixtures, requiring subsequent resolution.

  • The Strecker Synthesis and its Variants: The Strecker synthesis is a foundational method for producing α-amino acids. In the context of 2-amino-2-phenylbutyric acid, a key intermediate for the gastrointestinal drug Trimebutine, the synthesis starts with propiophenone.[3] The reaction proceeds through a hydantoin intermediate, which is then hydrolyzed to yield the final amino acid. While effective for generating the core structure, this method produces a racemic product.

  • Knoevenagel-Doebner Condensation and Rodionov Reaction: This pathway is particularly relevant for β-phenylalanine derivatives. It typically involves the condensation of an aromatic aldehyde (like benzaldehyde) with a source of two carbon atoms (like malonic acid or ethyl acetoacetate), followed by the introduction of the amino group and subsequent reduction.[4] These methods are powerful for building the carbon framework but often lack inherent stereocontrol.

Asymmetric and Stereoselective Syntheses

Modern medicinal chemistry demands enantiomerically pure compounds. Asymmetric synthesis methods are therefore paramount.

  • Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical course of a key bond-forming reaction. Once the desired stereocenter is set, the auxiliary is cleaved. While highly effective, this approach can be atom-uneconomical due to the stoichiometric use of the auxiliary.

  • Catalytic Asymmetric Synthesis: This is the state-of-the-art approach. A small amount of a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) is used to generate large quantities of an enantiomerically enriched product. Methods like asymmetric hydrogenation, alkylation, and amination are central to this field. For instance, asymmetric phase-transfer alkylation has been used to synthesize labeled L-phenylalanine derivatives.[5]

  • Substrate-Controlled Synthesis: In some cases, an existing stereocenter in the starting material can direct the formation of a new one. This is often seen in the synthesis of complex molecules where an amino acid derivative itself is the starting point for further elaboration.[6]

Biocatalytic Synthesis

The use of enzymes offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

  • Transaminases (TAs): These enzymes are particularly useful for installing amino groups onto a ketone backbone. A multi-enzyme cascade system, for example, has been developed for the asymmetric synthesis of 3-amino-1-phenylbutane, a related structure.[7]

  • Phenylalanine Ammonia Lyases (PALs): These enzymes can catalyze the addition of ammonia to cinnamic acid derivatives, providing a direct route to β-phenylalanine structures with high enantiomeric excess.[1]

The following diagram illustrates the conceptual workflow for selecting a synthetic strategy.

G start Define Target Molecule (Stereochemistry, Substituents) racemic_ok Is Racemic Mixture Acceptable? start->racemic_ok chiral_needed Enantiopure Compound Required racemic_ok->chiral_needed No classical Classical Synthesis (e.g., Strecker, Rodionov) + Chiral Resolution racemic_ok->classical Yes asymmetric Asymmetric Synthesis chiral_needed->asymmetric Chemical biocatalysis Biocatalysis chiral_needed->biocatalysis Enzymatic asymmetric_choice Choose Asymmetric Method asymmetric->asymmetric_choice chiral_aux Chiral Auxiliary asymmetric_choice->chiral_aux Stoichiometric catalytic Asymmetric Catalysis asymmetric_choice->catalytic Catalytic

Caption: Decision workflow for selecting a synthetic strategy.

Part 2: Experimental Protocols

Here we provide detailed protocols for two distinct synthetic approaches. The first is a classic, robust method for producing a key intermediate, and the second is a modern biocatalytic approach that emphasizes stereoselectivity.

Protocol 1: Synthesis of 2-Amino-2-phenylbutyric Acid via Modified Strecker Synthesis

This protocol is adapted from established industrial methods for producing a key intermediate for Trimebutine.[3] It yields a racemic product that can be carried forward or resolved in a subsequent step.

Objective: To synthesize 2-amino-2-phenylbutyric acid from propiophenone.

Causality: This method is chosen for its reliability, high yield, and use of readily available starting materials. The reaction proceeds via a 5-ethyl-5-phenyl hydantoin intermediate, which is stable and easily isolated before hydrolysis. The use of a phase-transfer catalyst enhances the reaction rate and efficiency in the cyclization step.[3]

Materials and Reagents:

  • Propiophenone

  • Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Reaction vessel equipped with mechanical stirrer, condenser, and temperature control

  • High-pressure reaction vessel (for hydrolysis)

Experimental Workflow Diagram:

G cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Hydrolysis Propiophenone Propiophenone Reaction1 Cyclization Reaction (e.g., 60-70 °C) Propiophenone->Reaction1 Reagents1 NaCN, (NH4)2CO3, TBAB, H2O/EtOH Reagents1->Reaction1 Intermediate Intermediate: 5-Ethyl-5-phenyl hydantoin Reaction1->Intermediate Reaction2 Hydrolysis (High Temp/Pressure) Intermediate->Reaction2 Reagents2 NaOH solution Reagents2->Reaction2 Product Final Product: (Racemic) 2-Amino-2-phenylbutyric acid Reaction2->Product

Caption: Workflow for the modified Strecker synthesis.

Step-by-Step Procedure:

Part A: Synthesis of 5-Ethyl-5-phenyl hydantoin

  • Safety First: This procedure involves sodium cyanide, which is a potent poison. Work in a well-ventilated fume hood and have a cyanide antidote kit readily available. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • In a 1 L three-necked flask, combine propiophenone (e.g., 0.5 mol), ammonium carbonate (1.5 mol), and sodium cyanide (1.1 mol).

  • Add a solvent mixture of water and ethanol (e.g., 1:1 ratio, 500 mL).

  • Add the phase-transfer catalyst, TBAB (e.g., 0.02 mol).

  • Heat the mixture with stirring to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The hydantoin intermediate will precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 5-ethyl-5-phenyl hydantoin.

Part B: Hydrolysis to 2-Amino-2-phenylbutyric Acid

  • Place the dried hydantoin intermediate (e.g., 0.4 mol) into a high-pressure stainless-steel autoclave.

  • Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 400 mL).

  • Seal the autoclave and heat the mixture to 150-180 °C. The internal pressure will rise. Maintain these conditions for 8-12 hours.

  • Crucial Step - Validation: After cooling, a sample can be taken and analyzed by HPLC to confirm the complete disappearance of the hydantoin intermediate.

  • Cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and place it in an ice bath.

  • Slowly and carefully adjust the pH to the isoelectric point of the amino acid (approx. pH 5-6) using concentrated hydrochloric acid. The product will precipitate.

  • Filter the crude product, wash with cold deionized water, and dry.

  • Recrystallization from a water/ethanol mixture can be performed for further purification.

  • Final Validation: The final product should be characterized by HPLC for purity (>99% is achievable), and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Protocol 2: Biocatalytic Asymmetric Synthesis of (S)-β-Phenylalanine

This protocol illustrates a green chemistry approach using a phenylalanine ammonia lyase (PAL) for the stereoselective synthesis of (S)-β-phenylalanine.

Objective: To synthesize enantiomerically pure (S)-β-phenylalanine from trans-cinnamic acid.

Causality: This method is chosen for its exceptional stereoselectivity (often >96% ee), mild reaction conditions (aqueous buffer, room temperature), and environmental benefits.[1] The enzyme's active site precisely orients the substrate for the anti-Markovnikov addition of ammonia, yielding predominantly the (S)-enantiomer.[1]

Materials and Reagents:

  • trans-Cinnamic acid

  • Ammonium carbonate or aqueous ammonia (high concentration)

  • Phenylalanine Ammonia Lyase (PAL) enzyme (commercially available or from an overexpressing E. coli strain)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 8.5)

  • Centrifuge and filtration equipment

  • Ion-exchange resin (e.g., Dowex 50WX8) for purification

Step-by-Step Procedure:

  • Enzyme Preparation: If using a cell lysate, ensure cells overexpressing PAL are harvested, resuspended in buffer, and lysed (e.g., via sonication). Centrifuge to remove cell debris and use the supernatant.

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve trans-cinnamic acid (e.g., 50 mM) in a 0.1 M potassium phosphate buffer (pH 8.5) containing a high concentration of ammonium carbonate (e.g., 1-3 M) which serves as the ammonia source and helps maintain pH.

  • Warm the solution to the optimal temperature for the enzyme (typically 30-40 °C).

  • Initiate the reaction by adding the PAL enzyme solution.

  • Reaction Monitoring (Validation): Monitor the conversion of cinnamic acid to β-phenylalanine using reverse-phase HPLC. A UV detector can monitor the disappearance of the cinnamic acid peak and the appearance of the product peak. The enantiomeric excess (ee) should be determined using a chiral HPLC column.

  • Allow the reaction to proceed for 24-48 hours or until equilibrium is reached.

  • Workup and Purification: a. Terminate the reaction by denaturing the enzyme (e.g., by boiling or pH shift). b. Centrifuge the mixture to remove precipitated protein. c. Load the supernatant onto a pre-equilibrated Dowex 50WX8 cation-exchange column. d. Wash the column with deionized water to remove unreacted cinnamic acid and buffer salts. e. Elute the desired β-phenylalanine product using a dilute ammonium hydroxide solution (e.g., 2 M). f. Collect the fractions containing the product (check with TLC or HPLC). g. Combine the product fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the solid (S)-β-phenylalanine.

  • Final Validation: Confirm the structure and purity via NMR and MS. Verify the high enantiomeric excess (>96%) using chiral HPLC.

Part 3: Data Summary and Applications

The choice of synthetic route has a significant impact on the outcome, particularly regarding yield and stereoselectivity.

Table 1: Comparison of Synthetic Strategies

MethodKey ReagentsTypical YieldStereoselectivityProsCons
Modified Strecker Propiophenone, NaCN, (NH₄)₂CO₃>80%[3]RacemicHigh yield, scalable, uses cheap materialsToxic reagents (cyanide), harsh hydrolysis conditions, requires resolution step
Asymmetric Alkylation Glycine Schiff base, chiral PTC15-40%[5]52-55% ee[5]Direct access to chiral productModerate ee, requires specialized chiral catalyst
Biocatalytic (PAL) Cinnamic acid, Ammonia, PAL enzymeVariable (equilibrium)>96% ee[1]Excellent stereoselectivity, green, mild conditionsEnzyme cost/stability, equilibrium-limited conversion

Applications in Drug Development:

Derivatives of 2-Amino-3-phenylbutanoic acid are integral to several approved drugs and clinical candidates.

  • Trimebutine: A non-competitive spasmolytic agent used to treat irritable bowel syndrome and other gastrointestinal motility disorders. Its synthesis relies on 2-amino-2-phenylbutyric acid as a key starting material.[3]

  • Phenibut (4-amino-3-phenylbutyric acid): A central nervous system depressant with anxiolytic and nootropic effects.[8] Its synthesis highlights a different regioisomer of the core structure.[4]

  • HIV Protease Inhibitors: Peptidomimetic drugs often incorporate unnatural amino acids like β-phenylalanine derivatives to improve their pharmacokinetic profile and resistance to metabolic enzymes.[9]

  • Neurodegenerative Diseases: Some derivatives are explored for their potential neuroprotective effects and as building blocks for drugs targeting neurotransmitter systems.[10]

References

  • CN102276487B - Preparation method of trimebutine. Google Patents.
  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
  • Preparation method of 2-amino-2-phenylbutyric acid. Eureka | Patsnap. Available at: [Link]

  • 2-Amino-2-phenylbutyric acid | C10H13NO2. PubChem, National Institutes of Health. Available at: [Link]

  • (2S,3R)-2-amino-3-phenylbutanoic acid | C10H13NO2. PubChem, National Institutes of Health. Available at: [Link]

  • Stereoselective Synthesis of β-Substituted Phenylalanine-β-phenylisoserine-Derived Tripeptides Using N-Cinnamoyl-L-proline as a Template. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. ACS Publications. Available at: [Link]

  • Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. PubMed, National Institutes of Health. Available at: [Link]

  • Asymmetric synthesis of L-[3-11C]alanine and L-[3-11C]phenylalanine by a phase-transfer alkylation reaction. RSC Publishing. Available at: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC, National Institutes of Health. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. Google Patents.
  • Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature. PubMed, National Institutes of Health. Available at: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. Available at: [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]

  • Advances in the synthesis of β-alanine. Frontiers. Available at: [Link]

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Medium. Available at: [Link]

  • Exceptional Stereoselectivity in the Synthesis of 1,3,4-Trisubstituted 4-Carboxy β-Lactam Derivatives from Amino Acids. ACS Publications. Available at: [Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of Phenylbutanoic Amino Acids as Pharmaceutical Intermediates

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide on the application of phenylbutanoic acid derivatives, specifically α-amino acids, as pivo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the application of phenylbutanoic acid derivatives, specifically α-amino acids, as pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). While the broader class of 2-Amino-3-phenylbutanoic acids presents significant synthetic potential, this guide will focus on its structural isomer, 2-amino-2-phenylbutyric acid , due to its well-documented and industrially significant role as a key precursor to the gastrointestinal motility regulator, Trimebutine . We will elucidate the causality behind the synthetic strategies for both the intermediate and its conversion to the final API, provide detailed, field-tested protocols, and outline robust quality control methodologies.

Introduction: The Phenylbutanoic Acid Scaffold in Medicinal Chemistry

Non-proteinogenic amino acids are foundational building blocks in modern drug discovery, offering structural diversity that allows for the fine-tuning of pharmacological activity, metabolic stability, and pharmacokinetic profiles. Among these, amino acids built upon the phenylbutanoic acid framework are of particular interest. The presence of a phenyl ring and a carboxylic acid moiety provides a versatile scaffold for introducing further chemical complexity.

The specific positioning of the amino group dictates the molecule's utility. While the user's topic of interest, 2-Amino-3-phenylbutanoic acid, represents a chiral scaffold with potential applications, its isomer, 2-amino-2-phenylbutyric acid , has a more established role in commercial pharmaceutical synthesis. It serves as the critical starting material for Trimebutine, a non-competitive spasmolytic agent that acts on the peripheral enkephalinergic system of the gut.[1]

This guide provides the scientific and practical framework for synthesizing 2-amino-2-phenylbutyric acid and subsequently utilizing it in the production of Trimebutine.

Synthesis of the Key Intermediate: 2-Amino-2-phenylbutyric Acid

The industrial production of α,α-disubstituted amino acids like 2-amino-2-phenylbutyric acid often relies on modifications of the classic Strecker synthesis .[2][3] This venerable reaction provides a robust and cost-effective route from a ketone to the desired amino acid. A common industrial adaptation proceeds through a hydantoin intermediate, which offers advantages in terms of handling and purification before the final hydrolysis step.[4]

The causality for this choice is clear: propiophenone, the starting ketone, is a readily available and inexpensive commodity chemical. The reaction proceeds in two main stages: the formation of a 5-ethyl-5-phenylhydantoin intermediate, followed by its hydrolysis to yield the target amino acid. This two-stage process allows for the isolation and purification of the stable hydantoin intermediate, which ultimately leads to a higher purity final product.[4]

Diagram: Synthesis Pathway of 2-Amino-2-phenylbutyric Acid

G Propiophenone Propiophenone Reagents1 NaCN, (NH₄)₂CO₃ Phase Transfer Catalyst H₂O Propiophenone->Reagents1 Hydantoin 5-Ethyl-5-phenylhydantoin Reagents1->Hydantoin Reagents2 NaOH, H₂O High Temp/Pressure (Hydrolysis) Hydantoin->Reagents2 AminoAcid 2-Amino-2-phenylbutyric Acid Reagents2->AminoAcid Acid Acid Workup (pH Adjustment) AminoAcid->Acid Acid->AminoAcid

Caption: Modified Strecker synthesis of 2-amino-2-phenylbutyric acid.

Protocol 1: Synthesis of 2-Amino-2-phenylbutyric Acid via Hydantoin Intermediate

This protocol is adapted from established industrial methods.[4]

Part A: Synthesis of 5-Ethyl-5-phenylhydantoin

  • Reaction Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermometer, and reflux condenser, add propiophenone (1.0 mol), sodium cyanide (1.5 mol), ammonium carbonate (1.5 mol), and a suitable phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.02 mol).

  • Solvent Addition: Add deionized water to the reactor. The volume should be sufficient to dissolve the salts and form a stirrable slurry.

  • Cyclization Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring. Maintain this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Cool the reaction mixture to room temperature. The 5-ethyl-5-phenylhydantoin will precipitate as a solid.

  • Purification: Filter the solid product and wash thoroughly with cold deionized water to remove unreacted salts. Dry the product under vacuum at 50-60°C.

Part B: Hydrolysis to 2-Amino-2-phenylbutyric Acid

  • Reaction Setup: In a high-pressure reactor (autoclave), add the dried 5-ethyl-5-phenylhydantoin from Part A and a 10-20% aqueous solution of sodium hydroxide.

  • Hydrolysis: Seal the reactor and heat to 130-150°C. The internal pressure will increase. Maintain this temperature with stirring for 24-48 hours.[5]

  • Workup: Cool the reactor to room temperature. Carefully vent any residual pressure.

  • pH Adjustment & Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to the isoelectric point of the amino acid (typically pH 5-7). The 2-amino-2-phenylbutyric acid will precipitate as a white solid.

  • Isolation and Drying: Filter the precipitated product, wash with cold water, and then with a water-miscible solvent like ethanol to aid in drying. Dry the final product under vacuum at 60°C.

Self-Validation: The success of this protocol is validated by the purity of the final product, which should be >99% as determined by HPLC, and a typical overall yield of over 80% based on the starting propiophenone.[4]

Application in API Synthesis: The Path to Trimebutine

2-Amino-2-phenylbutyric acid is the cornerstone for the synthesis of Trimebutine. The synthetic strategy involves a series of transformations to build the final API structure: N-methylation, reduction of the carboxylic acid to an alcohol, and finally, esterification with 3,4,5-trimethoxybenzoyl chloride.[1][6]

One patented method streamlines this process by performing a simultaneous esterification and N,N-dimethylation, followed by reduction.[6][7] This approach is efficient as it combines two transformations into a single operational sequence.

Diagram: Synthesis of Trimebutine from 2-Amino-2-phenylbutyric Acid

G cluster_0 Step 1: Methylation & Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Esterification AminoAcid 2-Amino-2-phenylbutyric Acid Sodium Salt Reagents1 Dimethyl Sulfate in Toluene AminoAcid->Reagents1 Intermediate1 2-(Dimethylamino)-2-phenylbutyric Acid Methyl Ester Reagents1->Intermediate1 Reagents2 Sodium Borohydride (NaBH₄) Intermediate1->Reagents2 Intermediate2 2-(Dimethylamino)-2-phenylbutanol Reagents2->Intermediate2 Reagents3 3,4,5-Trimethoxybenzoyl Chloride Protonic Acid Catalyst Intermediate2->Reagents3 Trimebutine Trimebutine Reagents3->Trimebutine

Caption: Key stages in the synthesis of Trimebutine.

Protocol 2: Synthesis of 2-(Dimethylamino)-2-phenylbutanol from 2-Amino-2-phenylbutyric Acid

This protocol details the first two critical steps in the conversion of the intermediate towards Trimebutine, adapted from patent literature.[6]

  • Salt Formation: In a suitable reactor, dissolve 2-amino-2-phenylbutyric acid (1.0 mol) in a 30% aqueous sodium hydroxide solution, adjusting the pH to approximately 10. Concentrate the solution under reduced pressure to a thick slurry and then filter and dry to obtain the sodium salt.

  • Methylation/Esterification: Suspend the sodium salt (1.0 mol) in an organic solvent such as toluene or xylene (approx. 500 mL for a 200g scale). Heat the mixture to 110°C.

  • Reagent Addition: Slowly add dimethyl sulfate (approx. 1.5 mol) dropwise while maintaining the temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic.

  • Reaction: After the addition is complete, stir the mixture at 110°C for 2 hours.

  • Workup: Cool the reaction to 60°C and carefully quench with water. Separate the organic layer, wash with brine, and distill off the solvent under reduced pressure to obtain crude 2-(dimethylamino)-2-phenylbutyric acid methyl ester.

  • Reduction: Dissolve the crude ester in a suitable solvent like tetrahydrofuran (THF).

  • Reducing Agent: In a separate flask, prepare a slurry of sodium borohydride (NaBH₄, approx. 2.2 mol) in THF.

  • Catalyst Addition: Cool the borohydride slurry and slowly add sulfuric acid (approx. 1.3 mol) dropwise while maintaining the temperature between 10-20°C.[1]

  • Addition of Ester: Slowly add the THF solution of the ester to the activated reducing agent slurry, maintaining the temperature at 10-20°C.

  • Reaction Completion & Quench: Stir for several hours until the reaction is complete (monitor by TLC/HPLC). Carefully quench the reaction by the slow addition of water, followed by aqueous NaOH.

  • Extraction & Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(dimethylamino)-2-phenylbutanol.

Self-Validation: The yield for this two-step process is reported to be high, often exceeding 80%.[6] The identity and purity of the resulting alcohol can be confirmed by NMR and HPLC analysis before proceeding to the final esterification step to form Trimebutine.

Quality Control: Ensuring Purity of the Intermediate

The purity of the 2-amino-2-phenylbutyric acid intermediate is paramount to ensure the quality and yield of the final API. HPLC is the standard method for assessing purity.

Protocol 3: HPLC Purity Analysis of 2-Amino-2-phenylbutyric Acid

This is a general-purpose method for the analysis of amino acids and can be adapted.

ParameterCondition
Column C18 reverse-phase column (e.g., Agilent Eclipse AAA, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Sodium Acetate buffer, pH 7.2 (with 0.018% Triethylamine and 0.3% THF)[8]
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10 v/v/v)
Gradient Start with 0% B, ramp to 100% B over 20 minutes, hold for 5 minutes, re-equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 40°C
Detection UV at 210 nm or via pre-column derivatization (OPA/FMOC) for higher sensitivity.[9]
Injection Vol. 10 µL
Diluent Mobile Phase A

Sample Preparation: Accurately weigh ~10 mg of 2-amino-2-phenylbutyric acid and dissolve in 10 mL of diluent to make a 1 mg/mL stock solution. Further dilute as necessary.

Diagram: Quality Control Workflow

G Sample Receive Batch of 2-Amino-2-phenylbutyric Acid Prep Prepare Sample (1 mg/mL in Diluent) Sample->Prep HPLC Inject on Calibrated HPLC System Prep->HPLC Analysis Integrate Chromatogram Calculate Area % HPLC->Analysis Spec Purity > 99.0% ? Analysis->Spec Pass Release Batch for API Synthesis Spec->Pass Yes Fail Reject Batch Investigate OOS Spec->Fail No

Caption: HPLC workflow for purity assessment of the intermediate.

Conclusion

While the broader family of aminophenylbutanoic acids holds diverse potential, the case of 2-amino-2-phenylbutyric acid stands as a testament to the power of a well-chosen intermediate in robust pharmaceutical manufacturing. Its synthesis via a modified Strecker reaction provides a reliable and scalable route. Its subsequent, multi-step conversion into Trimebutine showcases classic organic transformations tailored for API production. The protocols and analytical methods detailed herein provide a foundational guide for researchers and developers working with this important class of pharmaceutical intermediates.

References

  • CN102276487A - Preparation method of trimebutine.
  • CN102276487B - Preparation method of trimebutine.
  • Preparation method of trimebutine. Patsnap Eureka. [Link]

  • Trimebutine. Wikipedia. [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation method of 2-amino-2-phenylbutyric acid. Patsnap Eureka. [Link]

  • 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317. PubChem. [Link]

  • (3S)-3-phenylbutanoic acid (CAS No: 772-15-6) API Intermediate Manufacturers. Apicule. [Link]

  • Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker Amino Acid Synthesis. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Amino-3-phenylbutanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-3-phenylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-phenylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield and purity, and troubleshoot common experimental hurdles. As a non-proteinogenic amino acid with two stereocenters, the synthesis of 2-Amino-3-phenylbutanoic acid presents unique challenges, particularly in controlling diastereoselectivity and achieving high-purity material.[1] This document provides in-depth, field-proven insights based on established chemical principles to ensure your success.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 2-Amino-3-phenylbutanoic acid, particularly when employing a modified Bucherer-Bergs or Strecker-type synthesis, which are common and robust methods for α-amino acid preparation.[2][3][4]

Question 1: Why is the yield of my hydantoin intermediate, 5-methyl-5-(1-phenylethyl)hydantoin, unexpectedly low?

Answer: A low yield at this initial cyclization stage typically points to one of three areas: incomplete reaction, side-product formation, or mechanical loss during workup.

  • Potential Cause 1: Inefficient Reaction Conditions. The condensation of the ketone (1-phenyl-2-butanone) with the cyanide and ammonia sources is an equilibrium-driven process.

    • Troubleshooting Steps:

      • Temperature Control: The reaction temperature is critical. While higher temperatures can increase the reaction rate, they can also promote the degradation of reactants or the formation of unwanted byproducts. For this reaction, a temperature range of 65-80°C is typically optimal.[5] Experiment within this range to find the sweet spot for your specific setup.

      • Molar Ratios: Ensure the correct stoichiometry. An excess of the ammonia source (ammonium carbonate) and cyanide source (sodium cyanide) is often used to drive the equilibrium towards the hydantoin product. A typical molar ratio might be 1.0 mol of ketone to 1.5-1.8 mol of sodium cyanide and 3.0-5.0 mol of ammonium carbonate.[5]

      • Reaction Time: This reaction can be slow. Ensure you are allowing sufficient time for completion, which could be anywhere from 10 to 15 hours or more.[5] Monitor the reaction progress by TLC or HPLC if possible.

  • Potential Cause 2: Poor Phase Mixing. This is a heterogeneous reaction mixture (organic ketone, aqueous salts). Inefficient mixing can severely limit the reaction rate.

    • Troubleshooting Steps:

      • Vigorous Stirring: Ensure your mechanical stirring is vigorous enough to create a fine emulsion, maximizing the interfacial area between the organic and aqueous phases.

      • Phase Transfer Catalyst (PTC): The use of a PTC, such as benzyltriethylammonium chloride or tetrabutylammonium bromide, is a highly effective strategy. The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate and overall yield.[5]

  • Potential Cause 3: Ketone Self-Condensation. Under basic conditions, the starting ketone, 1-phenyl-2-butanone, can undergo an aldol-type self-condensation, creating impurities and consuming starting material.

    • Troubleshooting Steps:

      • Controlled Temperature: Avoid excessively high temperatures, which can accelerate this side reaction.

      • Order of Addition: Add the ketone slowly to the pre-heated mixture of the other reagents to maintain a low instantaneous concentration of the ketone, disfavoring self-condensation.

Question 2: My hydantoin intermediate appears pure, but the final 2-Amino-3-phenylbutanoic acid yield is poor after hydrolysis. What's going wrong?

Answer: Incomplete hydrolysis or difficulties during product isolation are the most common culprits for yield loss at this final stage.

  • Potential Cause 1: Incomplete Hydrolysis. The saponification of the hydantoin ring is a demanding step requiring harsh conditions.

    • Troubleshooting Steps:

      • Sufficiently Harsh Conditions: This hydrolysis requires high temperatures and pressures. The reaction is often performed in an autoclave or a sealed pressure vessel at temperatures between 130°C and 160°C for 8 hours or more.[5] Simply refluxing at atmospheric pressure is often insufficient for complete conversion.

      • Concentration of Base: Use a significant excess of a strong base like sodium hydroxide (e.g., 3.0 mol per mol of hydantoin) to ensure the hydrolysis goes to completion.[5]

  • Potential Cause 2: Product Loss During Isolation. 2-Amino-3-phenylbutanoic acid is an amino acid, meaning it is amphoteric and its solubility is highly dependent on pH.

    • Troubleshooting Steps:

      • Precise pH Adjustment: After hydrolysis, the product exists as a sodium salt in the basic solution. To precipitate the free amino acid, you must carefully adjust the pH to its isoelectric point (pI). First, acidify the solution (e.g., with HCl or H₂SO₄) to a low pH (~1-2) to ensure all carboxylate groups are protonated and the product is fully dissolved.

      • Titrate to the Isoelectric Point (pI): Slowly add a base (e.g., NaOH solution) back to the cold solution (0-5°C) until you reach the pI of the amino acid, which is typically in the range of pH 5.5-6.5. The product will precipitate out at this point as it has minimum solubility.[5] Overshooting or undershooting the pI will result in the product remaining in solution as a salt, drastically reducing the isolated yield.

      • Cooling and Crystallization: Allow sufficient time for the product to crystallize out of the solution at low temperatures before filtration.

Question 3: My final product is a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The formation of multiple diastereomers is expected from this synthesis route as it involves the creation of two new stereocenters from a prochiral ketone. Controlling this is a significant challenge that requires advanced synthetic strategies.

  • Strategy 1: Diastereoselective Synthesis. This involves modifying the synthesis to favor the formation of one diastereomer over the others. This is often achieved by using a chiral auxiliary that directs the approach of the nucleophile. While beyond the scope of a basic Bucherer-Bergs reaction, this is a common strategy in medicinal chemistry.

  • Strategy 2: Diastereomer Separation. The most practical approach for a mixture is physical separation.

    • Fractional Crystallization: Diastereomers have different physical properties, including solubility. You can often separate them by carefully choosing a solvent system and performing fractional crystallization. This is an iterative process that may require screening various solvents.

  • Strategy 3: Enzymatic Resolution. Biocatalytic methods can offer excellent selectivity. An enzyme, such as an aminoacylase or lipase, can be used to selectively react with one stereoisomer in the mixture, allowing for the easy separation of the unreacted isomer.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-Amino-3-phenylbutanoic acid? The most common and industrially scalable methods are variations of the Strecker synthesis and the Bucherer-Bergs reaction.[3][5][7] Both start with a ketone (1-phenyl-2-butanone) and use a cyanide source and an ammonia source to generate an intermediate that is subsequently hydrolyzed to the α-amino acid. Another viable, though often more complex, route is the reductive amination of the corresponding α-keto acid (2-oxo-3-phenylbutanoic acid).[8][9]

Q2: What are the critical safety precautions for this synthesis? The primary hazard is the use of sodium or potassium cyanide.[2]

  • Cyanide Handling: Always handle solid cyanide salts in a certified fume hood. Never work alone. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure you and your colleagues are trained in its use.

  • Acidification: NEVER add acid directly to a concentrated solution of cyanide salts. This will liberate highly toxic hydrogen cyanide (HCN) gas. All pH adjustments of cyanide-containing solutions must be done with extreme caution in a well-ventilated fume hood.

  • Quenching: All waste containing cyanide must be quenched before disposal by treating with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate.

Q3: Which analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting ketone. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on the conversion to the hydantoin intermediate and the final amino acid.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the hydantoin intermediate and the final amino acid product.

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

    • Chiral HPLC or Chiral GC: Necessary to determine the ratio of different stereoisomers (diastereomeric excess, de; enantiomeric excess, ee) in your final product.

    • Melting Point: Can be used as an indicator of purity, especially after successful diastereomer separation.

Optimized Protocol: Modified Bucherer-Bergs Synthesis

This protocol is adapted from a high-yield industrial process for a related α-amino acid and is optimized for laboratory scale.[5] It incorporates a phase transfer catalyst to improve reaction efficiency.

Workflow Diagram: Bucherer-Bergs Synthesis

G cluster_0 Stage 1: Hydantoin Formation cluster_1 Stage 2: Hydrolysis & Isolation A Charge H₂O, (NH₄)₂CO₃, NaCN, PTC B Heat to 65-70°C A->B C Slowly Add 1-phenyl-2-butanone B->C D Incubate for 15h at 65-70°C C->D E Cool and Filter D->E F Wash with H₂O & Dry E->F G 5-methyl-5-(1-phenylethyl)hydantoin F->G H Charge Hydantoin, NaOH, H₂O to Autoclave G->H Transfer to Stage 2 I Heat to 160°C for 8h H->I J Cool to RT I->J K Adjust to pH ~1 with Acid J->K L Cool to 0-5°C K->L M Adjust to pH 5.5-6.0 with Base L->M N Filter, Wash & Dry M->N O 2-Amino-3-phenylbutanoic Acid N->O G StartNode Low Final Yield CheckNode1 Where was the major loss? StartNode->CheckNode1 Analyze reaction stages CheckNode CheckNode CauseNode CauseNode SolutionNode SolutionNode CauseNode1 Incomplete Reaction or Side Product Formation CheckNode1->CauseNode1 Stage 1 (Hydantoin) CauseNode2 Incomplete Hydrolysis CheckNode1->CauseNode2 Stage 2 (Hydrolysis) CauseNode3 Product Loss During Workup CheckNode1->CauseNode3 Isolation SolutionNode1 • Verify Temp (65-80°C) • Increase Reaction Time (10-15h) • Use Phase Transfer Catalyst • Check Molar Ratios CauseNode1->SolutionNode1 SolutionNode2 • Ensure Autoclave Conditions (160°C, 8h) • Use Sufficient NaOH (3+ eq.) CauseNode2->SolutionNode2 SolutionNode3 • Cool to 0-5°C before pH adjustment • Titrate SLOWLY to pI (5.5-6.0) • Allow sufficient time for precipitation CauseNode3->SolutionNode3

Caption: A logical flow for diagnosing the cause of low product yield.

References

  • Preparation method of 2-amino-2-phenylbutyric acid.
  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • CN102276487B - Preparation method of trimebutine.
  • (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis. ChemicalBook.
  • (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Chem-Impex.
  • The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Amino-3-phenylbutanoic acid | 1078-21-3. Biosynth.
  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Strecker amino acid synthesis. Wikipedia.
  • Amine synthesis by reductive amination (reductive alkyl
  • ChemInform Abstract: Stereoselective Synthesis of 2,3‐Diamino Acids. 2,3‐Diamino‐4‐ phenylbutanoic Acid. Sci-Hub.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Anomalous Bucherer–Bergs reaction starting
  • 3.3.3: Synthesis of Amines. Chemistry LibreTexts.
  • (2S,3S)-2-amino-3-phenylbutanoic acid | C10H13NO2. PubChem.
  • Bucherer-Bergs Reaction. Alfa Chemistry.
  • Bucherer-Bergs Reaction. Cambridge University Press. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. Academia.edu. [Link]

Sources

Optimization

Technical Support Center: Improving the Resolution of 2-Amino-3-phenylbutanoic Acid Enantiomers

Welcome to the technical support center dedicated to the chiral resolution of 2-Amino-3-phenylbutanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals actively eng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral resolution of 2-Amino-3-phenylbutanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of these critical chiral building blocks. 2-Amino-3-phenylbutanoic acid, a non-proteinogenic amino acid, presents unique challenges and opportunities in stereoisomer separation, which is often a pivotal step in the synthesis of pharmacologically active molecules.[1][2]

This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, helping you not only to solve immediate issues but also to build a robust, self-validating resolution strategy.

Section 1: Troubleshooting Diastereomeric Salt Crystallization

Classical resolution through the formation of diastereomeric salts remains a widely used, practical, and scalable method for separating enantiomers.[3][4] The principle involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form two diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]

Frequently Asked Questions & Troubleshooting Guide

Q1: My resolution is failing, with low yield and/or poor enantiomeric excess (e.e.). Where should I start troubleshooting?

A: A failing resolution can almost always be traced back to three critical, interconnected factors: the resolving agent, the solvent, and the crystallization conditions. A systematic approach is essential.

The Troubleshooting Workflow:

  • Re-evaluate the Resolving Agent: Is it the optimal choice? The agent must form a stable, crystalline salt. A screening of different agents is often the most crucial step.[5]

  • Systematic Solvent Screening: The solvent dictates the solubility difference between the two diastereomeric salts. An ideal solvent will dissolve one salt while leaving the other to precipitate.

  • Optimize Crystallization Protocol: Temperature, cooling rate, and agitation are key parameters that control nucleation and crystal growth.

Q2: How do I select the most effective chiral resolving agent?

A: The choice of resolving agent is paramount. For an amino acid like 2-Amino-3-phenylbutanoic acid, which is amphoteric, you can choose either a chiral acid to react with the amino group or a chiral base to react with the carboxylic acid group.

Key Selection Criteria for Resolving Agents:

CriteriaRationale & Expert Insight
Chemical Functionality Must form a salt efficiently with the target molecule. For 2-Amino-3-phenylbutanoic acid, common choices include chiral acids like tartaric acid derivatives or chiral bases like brucine or (R/S)-1-phenylethylamine.[3]
Diastereomer Properties The resulting salts must be crystalline (not an oil) and, most importantly, exhibit a significant solubility differential in a practical solvent.[5]
Availability & Cost The agent must be commercially available in high enantiomeric purity (>99% e.e.) and be economically viable for your intended scale.[5]
Ease of Removal After separation, the resolving agent must be easily removable to recover the pure enantiomer of your amino acid. This is typically achieved by acid/base extraction.

Protocol: Screening for a Resolving Agent

  • In separate small-scale test tubes, dissolve your racemic 2-Amino-3-phenylbutanoic acid in a suitable solvent.

  • Add a stoichiometric equivalent (or 0.5 equivalents for a more selective crystallization) of different resolving agents (e.g., L-tartaric acid, D-tartaric acid, (R)-(-)-Mandelic acid, (S)-(+)-1-phenylethylamine) to each tube.

  • Observe for spontaneous precipitation. If none occurs, try cooling the solutions.

  • Isolate any resulting solids and analyze the enantiomeric excess of the amino acid after liberating it from the salt.

Q3: What is "oiling out" and how can I prevent it?

A: "Oiling out" is when the diastereomeric salt separates from the solution as a liquid phase instead of a crystalline solid.[5] This is a common failure mode and prevents effective purification because the oil will entrap both diastereomers.

Causes and Solutions for Oiling Out:

  • Cause: The melting point of the diastereomeric salt is lower than the temperature of the solution, or the salt is too soluble.

  • Solution 1: Change the Solvent. Switch to a solvent where the salt is less soluble. Often, moving to a less polar solvent or using a solvent mixture can induce crystallization.

  • Solution 2: Lower the Temperature. Dissolve the components at a higher temperature and then cool slowly. However, if the solution becomes supersaturated at a temperature above the salt's melting point, it will still oil out. A lower initial temperature may be necessary.

  • Solution 3: Reduce Concentration. Highly concentrated solutions are more prone to oiling out. Diluting the solution can sometimes promote crystallization over oiling.

  • Solution 4: Add Seeding Crystals. If you have a small amount of the desired crystalline diastereomeric salt, adding it to the supersaturated solution can provide a template for crystal growth and bypass the nucleation barrier that leads to oiling.[7]

Workflow for Diastereomeric Salt Resolution

G cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Fractional Crystallization cluster_iso Step 3: Enantiomer Isolation racemate Racemic (R/S) 2-Amino-3-phenylbutanoic acid mix Mix & Dissolve (Heating may be required) racemate->mix agent Chiral Resolving Agent (S) agent->mix solvent Select Optimal Solvent solvent->mix cool Slow Cooling & Optional Seeding mix->cool filtration Filtration cool->filtration solid solid filtration->solid Less Soluble Salt (e.g., R,S-salt) liquid liquid filtration->liquid Mother Liquor with More Soluble Salt (e.g., S,S-salt) liberate_solid Liberate Amino Acid (Acid/Base Extraction) solid->liberate_solid liberate_liquid Liberate Amino Acid (Acid/Base Extraction) liquid->liberate_liquid enantiomer_R enantiomer_R liberate_solid->enantiomer_R Enriched R-Enantiomer enantiomer_S enantiomer_S liberate_liquid->enantiomer_S Enriched S-Enantiomer G start Start: Separate Enantiomers of 2-Amino-3-phenylbutanoic acid csp_select Select CSP Type (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->csp_select mode_select Select Separation Mode csp_select->mode_select rp_mode Reversed-Phase (RP) mode_select->rp_mode Common Start np_mode Normal-Phase (NP) mode_select->np_mode po_mode Polar Organic (PO) mode_select->po_mode rp_mobile Screen Mobile Phase: ACN/Water, MeOH/Water + Acidic/Basic Additives rp_mode->rp_mobile np_mobile Screen Mobile Phase: Hexane/Alcohol + Acidic/Basic Additives np_mode->np_mobile po_mobile Screen Mobile Phase: ACN/MeOH + Additives po_mode->po_mobile eval_res Evaluate Resolution (Rs) rp_mobile->eval_res np_mobile->eval_res po_mobile->eval_res optimize Optimize: Flow Rate, Temperature, Gradient, Additives eval_res->optimize No (Rs < 1.5) success Resolution Achieved (Rs > 1.5) eval_res->success Yes optimize->eval_res G racemate Racemic Substrate (R-Ester + S-Ester) enzyme Enantioselective Enzyme (e.g., Lipase)

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Amino-3-phenylbutanoic Acid

Welcome to the technical support center for the synthesis of 2-Amino-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scalable synthesis of this important unnatural amino acid. As a key building block in medicinal chemistry, the efficient and stereocontrolled synthesis of 2-Amino-3-phenylbutanoic acid is of significant interest.[1][2][]

This document will delve into the nuances of common synthetic routes, address potential challenges in scaling up production, and offer practical, field-proven solutions.

I. Overview of Synthetic Challenges

The synthesis of 2-Amino-3-phenylbutanoic acid, a non-proteinogenic amino acid, presents several challenges, particularly when transitioning from laboratory-scale to industrial production.[4][5][6] Key hurdles include:

  • Stereocontrol: Achieving high diastereoselectivity and enantioselectivity is crucial, as the biological activity of downstream products is often stereospecific.

  • Purification: Separating the desired diastereomer from a mixture can be complex and costly, often requiring specialized chromatographic techniques or diastereomeric salt resolution.

  • Scalability: Many laboratory-scale methods are not economically or practically viable for large-scale production due to factors like hazardous reagents, extreme reaction conditions, or low overall yield.

  • Cost-Effectiveness: The price of starting materials, catalysts, and reagents significantly impacts the financial feasibility of a synthetic route at an industrial scale.

This guide will provide detailed strategies to navigate these challenges effectively.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of 2-Amino-3-phenylbutanoic acid.

Q1: What are the most common scalable synthetic routes for 2-Amino-3-phenylbutanoic acid?

A1: One of the most prevalent and scalable methods is a variation of the Strecker synthesis. This approach typically involves the reaction of propiophenone with a cyanide source (like sodium cyanide) and an ammonia source (such as ammonium carbonate) to form an intermediate hydantoin, which is then hydrolyzed to the desired amino acid.[7] This method is often favored for its use of readily available and inexpensive starting materials, making it suitable for large-scale industrial production.[7] Another approach involves the stereoselective Michael reaction of a chiral sulfoxide with diethyl malonate, followed by desulfurization to yield a precursor to the final amino acid.[8]

Q2: How can I improve the diastereoselectivity of my reaction?

A2: Improving diastereoselectivity often involves careful selection of chiral auxiliaries, catalysts, or reaction conditions. For instance, in asymmetric synthesis routes, the choice of a chiral auxiliary can significantly influence the stereochemical outcome.[9] Temperature control is also critical; running reactions at lower temperatures can enhance selectivity by favoring the thermodynamically more stable transition state. Solvent choice can also play a role in diastereoselectivity by influencing the conformation of reactants and intermediates.

Q3: What are the best methods for separating diastereomers of 2-Amino-3-phenylbutanoic acid?

A3: Fractional crystallization is a widely used technique for separating diastereomers on a large scale.[10] This method relies on the differential solubility of the diastereomeric salts formed by reacting the amino acid mixture with a chiral resolving agent.[10] The choice of resolving agent and solvent system is crucial for achieving efficient separation.[10] Alternatively, preparative chromatography can be used, although it is often more expensive and less scalable than crystallization.

Q4: I am observing low yields in the hydrolysis of the intermediate hydantoin. What could be the cause?

A4: Incomplete hydrolysis of the 5-ethyl-5-phenylhydantoin intermediate is a common issue that can lead to low yields. The hydrolysis is typically carried out under high temperature and pressure with a strong base like sodium hydroxide.[7][11] Insufficient reaction time, temperature, or base concentration can result in incomplete conversion. It is also important to ensure proper mixing to facilitate the reaction. After hydrolysis, careful pH adjustment is necessary to precipitate the amino acid product.[7][11]

Q5: Are there any biocatalytic methods for the synthesis of 2-Amino-3-phenylbutanoic acid?

A5: Yes, biocatalytic approaches are gaining traction as they offer high enantioselectivity and operate under mild, environmentally friendly conditions.[12] Enzymes like phenylalanine ammonia-lyases can be engineered for the asymmetric synthesis of β-branched aromatic α-amino acids.[13] Another strategy involves the use of lipases for the kinetic resolution of β-lactams, which can be precursors to the desired amino acid.[12] While promising, scaling up biocatalytic processes can present its own set of challenges, such as enzyme stability and cost.

III. Troubleshooting Guides

This section provides structured guidance for resolving specific issues that may arise during the synthesis of 2-Amino-3-phenylbutanoic acid.

Problem 1: Poor Yield in the Strecker Synthesis
Potential Cause Recommended Solution Scientific Rationale
Incomplete cyclization to hydantoin Increase reaction time and/or temperature. Ensure efficient mixing. Consider the use of a phase transfer catalyst.[7]The formation of 5-ethyl-5-phenylhydantoin from propiophenone, sodium cyanide, and ammonium carbonate is a key step. A phase transfer catalyst can facilitate the reaction between the aqueous and organic phases, improving the reaction rate and yield.[7]
Suboptimal pH for hydrolysis Carefully monitor and control the pH during the hydrolysis of the hydantoin intermediate. The reaction is typically performed under strongly basic conditions.[7]The rate and extent of hydantoin ring opening are highly dependent on the hydroxide ion concentration. Insufficiently basic conditions will lead to incomplete hydrolysis.
Product loss during workup Optimize the pH for precipitation of the final product. The isoelectric point of the amino acid should be targeted to maximize precipitation and minimize solubility in the aqueous phase. Wash the precipitate with cold water to minimize dissolution.[11]2-Amino-3-phenylbutanoic acid is an amphoteric molecule with its lowest solubility at its isoelectric point. Precise pH control during precipitation is crucial for maximizing recovery.
Problem 2: Inconsistent Diastereoselectivity
Potential Cause Recommended Solution Scientific Rationale
Temperature fluctuations Implement strict temperature control throughout the reaction. For exothermic reactions, ensure adequate cooling capacity is available during scale-up.Stereoselective reactions are often highly sensitive to temperature. Even minor fluctuations can impact the energy difference between the diastereomeric transition states, leading to reduced selectivity.
Impure starting materials or reagents Use starting materials and reagents of high purity. Verify the purity of chiral auxiliaries or catalysts before use.Impurities can interfere with the reaction mechanism, potentially acting as competing catalysts or altering the reaction environment, thereby affecting stereoselectivity.
Incorrect solvent or concentration Re-evaluate and optimize the solvent system and reactant concentrations.The solvent can influence the conformation of the substrate and the catalyst, which in turn affects the facial selectivity of the reaction. Concentration can impact reaction kinetics and potentially lead to side reactions that erode diastereoselectivity.
Problem 3: Difficulty in Diastereomer Separation by Crystallization
Potential Cause Recommended Solution Scientific Rationale
Inappropriate resolving agent Screen a variety of chiral resolving agents to find one that forms diastereomeric salts with significantly different solubilities.The efficiency of diastereomeric resolution by crystallization is critically dependent on the difference in lattice energies and solvation energies of the diastereomeric salts, which is determined by the choice of the resolving agent.[10]
Suboptimal solvent for crystallization Experiment with different solvent systems (single solvents or mixtures) to maximize the solubility difference between the diastereomeric salts.The solvent plays a crucial role in the crystallization process by affecting the solubility of the diastereomeric salts. A well-chosen solvent will selectively dissolve one diastereomer while allowing the other to crystallize out.
Crystallization conditions not optimized Systematically vary the crystallization temperature, cooling rate, and agitation. Seeding with a small crystal of the desired diastereomer can also be beneficial.The kinetics of nucleation and crystal growth are influenced by these parameters. Slow cooling and gentle agitation generally favor the formation of larger, purer crystals.

IV. Experimental Protocols

Protocol 1: Scalable Synthesis via Strecker Reaction

This protocol is adapted from a method suitable for large-scale production.[7]

Step 1: Synthesis of 5-Ethyl-5-phenylhydantoin

  • To a suitable reactor, add propiophenone, sodium cyanide, ammonium carbonate, and a phase transfer catalyst dissolved in water.[7]

  • Heat the reaction mixture with stirring to the specified temperature (e.g., 65-70°C) and maintain for the required duration (e.g., 15 hours).[7]

  • Upon completion, cool the reaction mixture and filter the solid product.

  • Wash the filter cake with deionized water to obtain the wet 5-ethyl-5-phenylhydantoin intermediate.[7]

Step 2: Hydrolysis to 2-Amino-2-phenylbutanoic Acid

  • In an autoclave, dissolve the wet 5-ethyl-5-phenylhydantoin and solid sodium hydroxide in deionized water.[7][11]

  • Heat the mixture under pressure to the target temperature (e.g., 180°C) and hold for the specified time (e.g., 6 hours).[7][11]

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution with an acid (e.g., hydrochloric acid or sulfuric acid) to the isoelectric point of the amino acid (typically pH 5.5-6.0) to precipitate the product.[7]

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain 2-Amino-2-phenylbutanoic acid.[11]

Protocol 2: Purification by Diastereomeric Salt Crystallization

This is a general protocol for the separation of diastereomers.

  • Dissolve the racemic 2-Amino-3-phenylbutanoic acid in a suitable solvent.

  • Add a solution of the chosen chiral resolving agent (e.g., tartaric acid) in the same solvent.[14]

  • Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small amount of the pure diastereomer can be beneficial.

  • Filter the crystallized diastereomeric salt and wash with a small amount of cold solvent.

  • To improve purity, the diastereomeric salt can be recrystallized from a suitable solvent system.[14]

  • Liberate the enantiomerically enriched amino acid from the salt by treating it with a base and then adjusting the pH to the isoelectric point to precipitate the product.

V. Visualizations

Workflow for Troubleshooting Low Yield in Strecker Synthesis

G start Low Yield in Strecker Synthesis check_cyclization Check Cyclization to Hydantoin start->check_cyclization incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization check_hydrolysis Check Hydrolysis Step incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis check_workup Check Workup/Precipitation product_loss Product Loss During Precipitation? check_workup->product_loss incomplete_cyclization->check_hydrolysis No solution_cyclization Increase reaction time/temp Add phase transfer catalyst incomplete_cyclization->solution_cyclization Yes incomplete_hydrolysis->check_workup No solution_hydrolysis Increase temp/pressure/base concentration Ensure adequate mixing incomplete_hydrolysis->solution_hydrolysis Yes solution_workup Optimize pH for precipitation Wash with cold solvent product_loss->solution_workup Yes end Yield Improved product_loss->end No solution_cyclization->end solution_hydrolysis->end solution_workup->end

Caption: Troubleshooting workflow for low yield.

Decision Tree for Diastereomer Separation

G start Separation of Diastereomers method Choose Separation Method start->method crystallization Fractional Crystallization method->crystallization Large Scale chromatography Preparative Chromatography method->chromatography Small Scale / Difficult Separation screen_agents Screen Resolving Agents crystallization->screen_agents column_selection Select Chiral Stationary Phase chromatography->column_selection optimize_solvent Optimize Solvent System screen_agents->optimize_solvent optimize_conditions Optimize Crystallization Conditions (Temp, Cooling Rate) optimize_solvent->optimize_conditions success Pure Diastereomer Obtained optimize_conditions->success optimize_mobile_phase Optimize Mobile Phase column_selection->optimize_mobile_phase optimize_mobile_phase->success

Caption: Decision tree for diastereomer separation.

VI. References

  • CN102276487B - Preparation method of trimebutine - Google Patents. (n.d.). Retrieved from

  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents. (n.d.). Retrieved from

  • Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317 - PubChem. (n.d.). Retrieved from [Link]

  • van der Crab, B., et al. (2017). Amino acid synthesis deficiencies. Journal of Inherited Metabolic Disease, 40(5), 607-620.

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. (n.d.). Retrieved from [Link]

  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (n.d.). Retrieved from [Link]

  • Kunieda, N., et al. (1984). Synthesis of (S,S)-2-Amino-3-phenylbutyric Acid. Bulletin of the Chemical Society of Japan, 57(5), 1411-1412.

  • Nagy, E. Z. A., et al. (2019). Mapping the hydrophobic substrate binding site of phenylalanine ammonia-lyase from Petroselinum crispum. ACS Catalysis, 9(9), 8825–8834.

  • (PDF) Amino acid synthesis deficiencies - ResearchGate. (n.d.). Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (n.d.). Retrieved from [Link]

  • Dunn, P. J., et al. (1991). ChemInform Abstract: Stereoselective Synthesis of 2,3-Diamino Acids. 2,3-Diamino-4-phenylbutanoic Acid. ChemInform, 22(8).

  • Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services. (n.d.). Retrieved from [Link]

  • Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E. (n.d.). Retrieved from [Link]

  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino - PubMed Central. (n.d.). Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - ACS Publications. (n.d.). Retrieved from [Link]

  • Chemical Synthesis of Unnatural Amino Acids - QYAOBIO. (n.d.). Retrieved from [Link]

  • Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution - ChemRxiv. (n.d.). Retrieved from [Link]

  • Dharanipragada, R., et al. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733-4748.

  • Molecular Complexity Constrained Early Amino Acid Recruitment into the Genetic code | Genome Biology and Evolution | Oxford Academic. (n.d.). Retrieved from [Link]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC. (n.d.). Retrieved from [Link]

  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed. (n.d.). Retrieved from [Link]

  • Gene Discovery Shows Effects of Impaired Protein Synthesis - Michigan Medicine. (n.d.). Retrieved from [Link]

  • RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE - Google Patents. (n.d.). Retrieved from

  • The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Amino-3-phenylbutanoic Acid Derivatives in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of bioactive scaffolds, β-amino acids and their derivatives have garnered significant attention due to their ability to mimic and modulate biological processes. Among these, the 2-amino-3-phenylbutanoic acid core structure, a derivative of β-phenylalanine, serves as a versatile backbone for the development of potent and selective inhibitors of various therapeutic targets. This guide provides a comparative analysis of select 2-amino-3-phenylbutanoic acid derivatives, offering insights into their structure-activity relationships (SAR), experimental performance, and the underlying rationale for their design.

Introduction: The Therapeutic Potential of the β-Phenylalanine Scaffold

β-Phenylalanine derivatives (β-PADs) are of considerable interest in medicinal chemistry as they can be incorporated into peptidomimetics and other small molecules to enhance biological activity and improve pharmacokinetic properties.[1] Their structural similarity to natural α-amino acids allows them to interact with biological targets, while their modified backbone often confers resistance to enzymatic degradation. This guide will delve into a comparative study of specific β-PADs, focusing on their application as anticancer agents through the inhibition of key enzymes like Eukaryotic Elongation Factor-2 Kinase (eEF2K), Epidermal Growth Factor Receptor (EGFR), and the proteasome.[2]

Comparative Analysis of Selected 2-Amino-3-phenylbutanoic Acid Derivatives

The therapeutic efficacy of 2-amino-3-phenylbutanoic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the amino and carboxyl groups. Below is a comparative analysis of derivatives that have been investigated as inhibitors of critical cancer-related targets.

Eukaryotic Elongation Factor-2 Kinase (eEF2K) Inhibitors

eEF2K is a key regulator of protein synthesis and is often overexpressed in various cancers, making it an attractive therapeutic target.[3] A focused library of β-phenylalanine derivatives has been synthesized and evaluated for their eEF2K inhibitory activity.

Compound IDModifications to Core StructureeEF2K IC50 (μM)Antiproliferative Activity (MDA-MB-231 cells) IC50 (μM)Reference
10 (Structure not fully detailed in the review)18.712-20 (in vivo)[2]
21l (Detailed structure in the primary study)5.512.6[3]

Analysis of Performance:

Compound 21l from a focused library screen demonstrated a more potent inhibition of eEF2K with an IC50 of 5.5 μM compared to the initially identified hit, compound 10 (IC50 of 18.7 μM).[2][3] This improvement in potency highlights the success of the structure-activity relationship (SAR) guided optimization. The antiproliferative activity of these compounds in breast cancer cell lines further validates their potential as anticancer agents. The in vivo efficacy of compound 10 with an IC50 of 12-20 μM in a xenograft model underscores the therapeutic promise of this class of compounds.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a well-established target in cancer therapy, and the development of novel inhibitors is of high importance. A series of 6-aryl-furo[2,3-d]pyrimidin-4-amine derivatives incorporating a β-phenylalanine scaffold have been designed as potential EGFR inhibitors.[2]

Compound IDModifications to Core StructureEGFR IC50 (nM)Reference
11 6-aryl-furo[2,3-d]pyrimidin-4-amine22[2]

Analysis of Performance:

Compound 11 exhibits potent EGFR inhibition with an IC50 of 22 nM.[2] The design strategy of incorporating the β-phenylalanine motif into a known EGFR inhibitor scaffold demonstrates a successful approach to generating novel and potent drug candidates.

Proteasome Inhibitors

The proteasome is a crucial cellular machinery for protein degradation, and its inhibition is a validated strategy in cancer therapy. Pseudopeptide inhibitors containing β-phenylalanine derivatives have been developed to target the proteasome.[2]

Compound IDModifications to Core StructureProteasome IC50 (μM)Reference
12 Dipeptide1[2]
13 Tripeptide1[2]

Analysis of Performance:

Both the dipeptide (12 ) and tripeptide (13 ) derivatives of β-phenylalanine show potent proteasome inhibition with an IC50 of 1 μM.[2] This indicates that the β-phenylalanine scaffold can be effectively incorporated into peptide-like structures to achieve high inhibitory activity.

Structure-Activity Relationship (SAR) Insights

The data presented above allows for the derivation of key SAR insights that can guide future drug design efforts.

SAR_Insights cluster_core 2-Amino-3-phenylbutanoic Acid Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold Phenyl Phenyl Ring Substituents Core->Phenyl Influences binding pocket interactions Amino Amino Group Derivatization Core->Amino Affects solubility and H-bonding Carboxyl Carboxyl Group Modification Core->Carboxyl Modulates polarity and target engagement Potency Increased Potency (Lower IC50) Phenyl->Potency Selectivity Target Selectivity Phenyl->Selectivity Amino->Potency PK Improved PK Properties Amino->PK Carboxyl->Potency Carboxyl->PK

Caption: Key structural modifications influencing the biological activity of 2-amino-3-phenylbutanoic acid derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols are essential. The following sections outline the general synthetic and biological evaluation methods employed in the referenced studies.

General Synthesis of β-Phenylalanine Derivatives via Rodionov-Johnson Reaction

The Rodionov-Johnson reaction is a classical and still widely used method for the synthesis of β-phenylalanine derivatives.[2]

Step-by-Step Methodology:

  • Condensation: An appropriate benzaldehyde is condensed with malonic acid in the presence of a base, typically ammonia or an amine, in a suitable solvent like ethanol.

  • Decarboxylation: The resulting intermediate is heated to induce decarboxylation, yielding the desired β-phenylalanine derivative.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Rodionov_Johnson reagents Benzaldehyde + Malonic Acid + Base intermediate Condensation Intermediate reagents->intermediate Condensation product β-Phenylalanine Derivative intermediate->product Decarboxylation purification Purification product->purification Isolation

Caption: Simplified workflow of the Rodionov-Johnson reaction for β-PAD synthesis.

In Vitro Kinase Inhibition Assay (eEF2K)

The inhibitory activity of the synthesized compounds against eEF2K is typically determined using a radiometric or fluorescence-based kinase assay.[3]

Step-by-Step Methodology:

  • Reaction Setup: A reaction mixture containing recombinant eEF2K enzyme, a suitable substrate (e.g., a specific peptide), and ATP (radiolabeled or with a fluorescent probe) is prepared in a buffer solution.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or fluorescence measurement).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Antiproliferative Assay

The antiproliferative activity of the compounds is assessed using cancer cell lines, such as MDA-MB-231 for breast cancer.[3]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or SRB assay. The absorbance is measured using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Conclusion and Future Perspectives

The comparative analysis of 2-amino-3-phenylbutanoic acid derivatives demonstrates the significant potential of this scaffold in the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent and selective inhibition of various cancer-related targets. The presented experimental data, while sourced from different studies, collectively underscores the versatility and druggability of the β-phenylalanine core.

Future research in this area should focus on the synthesis of more diverse libraries of 2-amino-3-phenylbutanoic acid derivatives with a wider range of substituents and modifications. A head-to-head comparison of these derivatives against a panel of relevant biological targets under standardized assay conditions would be highly valuable for elucidating more precise SAR and identifying lead compounds with optimal therapeutic profiles. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising candidates are warranted to translate these findings into clinical applications.

References

  • Gelin, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]

  • Journal of Medicinal Chemistry, Ahead of Print. (2026). ACS Publications. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). Taylor & Francis. [Link]

  • Zhamharyan, A. G., et al. (2017). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 51, 620–623. [Link]

  • Wang, Y., et al. (2011). Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors. Journal of Molecular Modeling, 17(9), 2195–2206. [Link]

  • Al-Blewi, F. F., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 29(15), 3303. [Link]

  • Vaškevičiūtė, K., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 29(15), 3303. [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995. [Link]

  • Bibi, S., et al. (2023). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 15(1), 1-10. [Link]

  • Liew, K. C., et al. (2022). Comparative Analysis of In Vitro Enzyme Inhibitory Activities and Phytochemicals from Platycladus orientalis (L.) Franco via Solvent Partitioning Method. Plants, 11(9), 1145. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer. European Journal of Medicinal Chemistry, 143, 124-137. [Link]

  • Zhang, Y., et al. (2023). Synthesis and in Vitro/in Vivo Anticancer Evaluation of Pentacyclic Triterpenoid Derivatives Linked with L-Phenylalanine or L-Proline. Journal of Agricultural and Food Chemistry, 71(34), 12865–12877. [Link]

  • da Silva, E. N., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 16(2), 173. [Link]

  • Donati, C., et al. (2024). Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. International Journal of Molecular Sciences, 25(15), 8089. [Link]

  • 2-Amino-2-phenylbutanoic Acid CAS 5438-07-3. (n.d.). Home Sunshine Pharma. [Link]

  • IC 50 Values of Propanolamines with Various Amino Substituents. (n.d.). ResearchGate. [Link]

  • Phenibut. (n.d.). PubChem. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-3-phenylbutanoic Acid

<New_Turn> In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity and the...

Author: BenchChem Technical Support Team. Date: February 2026

<New_Turn>

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity and therapeutic safety. This is particularly true for chiral molecules such as 2-Amino-3-phenylbutanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry. Its stereoisomers can exhibit markedly different pharmacological activities, making the precise determination of both chemical and enantiomeric purity a critical endeavor.[1]

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Amino-3-phenylbutanoic acid. We will delve into the underlying principles of each technique, present comparative experimental data, and offer detailed protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.

The Criticality of Purity in 2-Amino-3-phenylbutanoic Acid

2-Amino-3-phenylbutanoic acid possesses two chiral centers, giving rise to four possible stereoisomers. The biological activity of each enantiomer can vary significantly. For instance, one enantiomer might exhibit the desired therapeutic effect, while another could be inactive or even elicit toxic side effects. Therefore, a robust analytical workflow to confirm the identity and quantify the purity of the target stereoisomer is paramount. Impurities, whether they are starting materials, by-products, or other stereoisomers, can confound biological assays and compromise the integrity of research findings.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment is dictated by the specific information required, such as chemical purity, enantiomeric excess, or the identification of specific impurities. Here, we compare the most effective methods for the comprehensive analysis of 2-Amino-3-phenylbutanoic acid.

Technique Information Provided Advantages Limitations Typical Purity Range Detected
High-Performance Liquid Chromatography (HPLC) Chemical purity, quantification of impurities.High resolution, high sensitivity, well-established.[2]May require derivatization for UV detection, limited stereoisomer separation without a chiral column.[3]95-99.9%[4]
Chiral HPLC Enantiomeric excess, separation of stereoisomers.[5]Direct separation of enantiomers, accurate quantification.[6]Column selection is critical and can be expensive, method development can be time-consuming.[7][8]>99% enantiomeric excess
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities, diastereomeric ratio.[9][10]Provides detailed structural information, non-destructive.[11]Lower sensitivity compared to HPLC, complex spectra for mixtures.>95% (for major components)
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities.[12]High sensitivity, can be coupled with LC for enhanced separation and identification.[13][14]Provides limited structural information on its own, ionization efficiency can vary.Can detect trace level impurities (<0.1%)
Elemental Analysis Elemental composition (C, H, N).[15]Confirms empirical formula.Does not provide information on isomeric purity or minor impurities.[16]±0.4% deviation from theoretical values.[17]

Table 1. Comparison of Analytical Techniques for Purity Assessment of 2-Amino-3-phenylbutanoic Acid.

Experimental Workflows and Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of synthesized compounds.[2] By separating the sample based on its components' affinity for a stationary phase, it allows for the quantification of the main peak (the desired product) relative to any impurity peaks.

Causality Behind Experimental Choices: A reversed-phase C18 column is typically chosen for its versatility in separating a wide range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution. UV detection is commonly employed, though it may necessitate derivatization of the amino acid to introduce a chromophore for enhanced sensitivity.[3]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the synthesized 2-Amino-3-phenylbutanoic acid in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210-220 nm[12]

  • Data Analysis: Integrate the peak areas of all components. Calculate the purity of the main peak as a percentage of the total integrated area.[12]

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh & Dissolve Sample prep2 Filter Solution prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % Purity data1->data2

Caption: Workflow for determining chemical purity using HPLC.

Chiral HPLC for Enantiomeric Purity

To determine the enantiomeric excess (e.e.) of the synthesized 2-Amino-3-phenylbutanoic acid, a chiral stationary phase (CSP) is required.[5] These columns are designed to interact differently with each enantiomer, leading to their separation.

Causality Behind Experimental Choices: The choice of a chiral column is critical and often requires screening several different types (e.g., polysaccharide-based, cyclodextrin-based) to find one that provides adequate separation for the target molecule.[8] The mobile phase composition is also carefully optimized to maximize the resolution between the enantiomeric peaks.[7]

Experimental Protocol:

  • Sample Preparation: Prepare the sample as described for the standard HPLC analysis.

  • Chiral HPLC System and Conditions:

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based column)

    • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis: Identify the peaks corresponding to each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.

NMR Spectroscopy for Structural Confirmation and Diastereomeric Ratio

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound and can also be used to determine the diastereomeric ratio.[9][11][18] The chemical shifts and coupling constants of the protons in the molecule provide a unique fingerprint.

Causality Behind Experimental Choices: ¹H NMR is typically the first experiment performed due to its high sensitivity and the wealth of information it provides. For determining the diastereomeric ratio, specific, well-resolved signals corresponding to each diastereomer are identified and their integrals are compared.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

    • Consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignment if the structure is novel or the ¹H spectrum is complex.

  • Data Analysis:

    • Compare the obtained spectra with literature data for 2-Amino-3-phenylbutanoic acid to confirm the structure.

    • Identify distinct signals for each diastereomer and integrate these signals to determine the diastereomeric ratio.

Logical Relationship for Purity Assessment

cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_result Final Assessment syn Synthesized Product hplc HPLC (Chemical Purity) syn->hplc chiral Chiral HPLC (Enantiomeric Purity) syn->chiral nmr NMR (Structural Confirmation, Diastereomeric Ratio) syn->nmr ms MS (Molecular Weight) syn->ms pure Pure Compound (>99% Chemical & Enantiomeric) hplc->pure chiral->pure nmr->pure ms->pure

Caption: Interconnectedness of analytical techniques for comprehensive purity assessment.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the purity assessment, a multi-pronged approach is essential. No single technique provides a complete picture. By combining the quantitative power of HPLC for chemical purity, the stereospecificity of chiral HPLC for enantiomeric excess, the structural confirmation of NMR, and the molecular weight verification of mass spectrometry, a self-validating system is created. A discrepancy in the results from any one of these techniques would signal the need for further investigation, thereby ensuring the final purity assignment is robust and reliable.

Conclusion

The assessment of purity for synthesized 2-Amino-3-phenylbutanoic acid is a multifaceted process that demands a thoughtful selection and application of various analytical techniques. A comprehensive approach, integrating methods like HPLC, chiral HPLC, and NMR, is crucial for obtaining a complete and accurate profile of the compound. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently evaluate the purity of their synthesized materials, a critical step in advancing drug discovery and development.

References

  • Preparation method of 2-amino-2-phenylbutyric acid. Source: Eureka | Patsnap. [Link]

  • Analysis of Amino Acids by HPLC. Source: Agilent. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Source: Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of (S,S)-2-Amino-3-phenylbutyric Acid. Source: Bulletin of the Chemical Society of Japan. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Source: Wikipedia. [Link]

  • Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1. Source: PMC - NIH. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Source: Wiley-VCH. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. Source: SK pharmteco. [Link]

  • Preparation method for 4-amino-3-phenylbutyric acid.
  • A Look at Elemental Analysis for Organic Compounds. Source: AZoM. [Link]

  • Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. Source: ResearchGate. [Link]

  • Analytical Methods for Amino Acids. Source: Shimadzu. [Link]

  • Analyze of stereoisomer by NMR. Source: JEOL Ltd. [Link]

  • Analyses of amino acids, Enantiomeric purity. Source: Belyntic. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Source: Food Research. [Link]

  • B2. Sequence Determination Using Mass Spectrometry. Source: Biology LibreTexts. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Source: Magritek. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Source: Institute of Science, Nagpur. [Link]

  • Preparation method of trimebutine.
  • NMR analysis of streoisomer? Source: ResearchGate. [Link]

  • Elemental Analysis Of Organic Compounds With The Use Of. Source: KIET. [Link]

  • analysis of amino acids by high performance liquid chromatography. Source: Gomal University Journal of Research. [Link]

  • Chiral HPLC Separations. Source: Phenomenex. [Link]

  • Protein Mass Spectrometry Made Simple. Source: PMC - NIH. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Source: RSC Publishing. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: YAKHAK HOEJI. [Link]

  • Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Source: ResearchGate. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Source: Creative Biostructure. [Link]

  • Stereochemical studies on aromatic α-alkyl-α-amino-acids. Part III. Absolute configuration of 2-amino-2-phenylbutyric acid. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • An International Study Evaluating Elemental Analysis. Source: PMC - PubMed Central. [Link]

  • A beginner's guide to mass spectrometry–based proteomics. Source: Portland Press. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Source: PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 2-Amino-3-phenylbutanoic Acid

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, from procurement to disposal. This guide provides a comprehensive, step-by-step framew...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, from procurement to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Amino-3-phenylbutanoic acid and its associated waste streams. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

The core principle of chemical waste management is that every substance must be treated as potentially hazardous until its characteristics are fully understood. While 2-Amino-3-phenylbutanoic acid and its isomers are not typically classified as hazardous waste under federal regulations, they can exhibit irritant properties, necessitating a cautious and systematic approach to disposal.[1][2][3]

Hazard Assessment and Waste Characterization

Before disposal, a fundamental understanding of the substance's properties is essential. 2-Amino-3-phenylbutanoic acid is a non-volatile solid, stable under normal laboratory conditions.[4] However, Safety Data Sheets (SDS) for structurally similar compounds indicate potential hazards.

  • Irritation Potential : Some forms of amino-phenylbutanoic acid are classified as causing skin and eye irritation, and may cause respiratory irritation upon inhalation of dust.[1][2][3][5]

  • Regulatory Status : Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Based on available data, 2-Amino-3-phenylbutanoic acid is not a listed hazardous waste and does not meet the criteria for a characteristic hazardous waste.[4][7]

Despite its non-hazardous classification, it is imperative to manage this chemical's disposal through a designated chemical waste stream to prevent environmental contamination.[5] Discharging chemical substances into the sewer system is prohibited as it can disrupt wastewater treatment processes and harm aquatic ecosystems.[8]

PropertyDataSource(s)
Synonyms 4-Amino-3-phenylbutyric acid, Phenibut[2]
Physical State Solid[9]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]
RCRA Hazardous Waste Status Not a listed or characteristic hazardous waste[4][6]
Prohibited Disposal Method Do not discharge to sewer systems or drains[8]
Recommended Disposal Method Incineration by a licensed chemical destruction plant[10][11]
Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a logical progression for managing all waste streams associated with 2-Amino-3-phenylbutanoic acid. This process ensures that waste is properly segregated, contained, and prepared for final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste management contractor.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Final Disposition Start Identify Waste Containing 2-Amino-3-phenylbutanoic Acid Decision1 What is the waste type? Start->Decision1 SolidWaste Unused/Expired Reagent or Grossly Contaminated Solids Decision1->SolidWaste Pure Solid ContaminatedDebris Contaminated PPE, Weigh Boats, Wipes Decision1->ContaminatedDebris Contaminated Labware/Debris AqueousWaste Aqueous Solutions or Rinsate Decision1->AqueousWaste Aqueous Solution EmptyContainer Original Chemical Container Decision1->EmptyContainer Empty Container CollectSolid Collect in a labeled solid chemical waste container. SolidWaste->CollectSolid CollectDebris Collect in a labeled solid chemical waste container. ContaminatedDebris->CollectDebris CollectAqueous Collect in a labeled aqueous chemical waste container. AqueousWaste->CollectAqueous Decontaminate Triple rinse container. EmptyContainer->Decontaminate Store Store in Satellite Accumulation Area CollectSolid->Store CollectDebris->Store CollectAqueous->Store Decontaminate->CollectAqueous Collect all rinsate as aqueous waste DisposeContainer Deface label and dispose of rinsed container in appropriate lab glass/ plastic recycling. Decontaminate->DisposeContainer Pickup Arrange for pickup by EHS or licensed contractor. Store->Pickup

Caption: Decision workflow for proper segregation and disposal of 2-Amino-3-phenylbutanoic acid waste.

This procedure applies to unused, expired, or residual 2-Amino-3-phenylbutanoic acid powder.

  • Container Selection : Use a designated solid chemical waste container made of a stable material that can be securely sealed.[12] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling : Clearly label the container with the words "Hazardous Waste" (a best practice for all chemical waste), the full chemical name ("2-Amino-3-phenylbutanoic acid"), and the approximate quantity.[12][13]

  • Collection : Carefully transfer the solid waste into the designated container, minimizing the creation of dust.[11][14] This can be done in a chemical fume hood or by using gentle scooping techniques.

  • Storage : Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[13]

This procedure applies to personal protective equipment (PPE), weigh boats, pipette tips, and wipes that are contaminated with 2-Amino-3-phenylbutanoic acid.

  • Segregation : Do not dispose of chemically contaminated items in the regular trash.[15]

  • Collection : Place all contaminated solid debris into the same solid chemical waste container used for the pure substance.[15][16] Ensure no free liquids are present.

  • Storage : Keep the container sealed when not in use and store it in the SAA.

This procedure applies to solutions containing dissolved 2-Amino-3-phenylbutanoic acid and the rinsate from decontaminating glassware or containers.

  • Prohibition : Never dispose of chemical solutions down the drain.

  • Container Selection : Use a designated liquid chemical waste container, typically a carboy made of a compatible plastic.

  • Labeling : Label the container with "Hazardous Waste," the full chemical name, "water" as the solvent, and an estimated concentration.

  • Collection : Pour the aqueous waste into the container.

  • Storage : Keep the container tightly capped and stored in secondary containment within the SAA to prevent spills.[17]

This procedure applies to the original reagent bottle once it is empty.

  • Initial Rinse : Rinse the empty container with a suitable solvent (e.g., water) three times.[18]

  • Rinsate Collection : Crucially, collect all three rinses as chemical waste and add them to your aqueous waste container.[18]

  • Final Disposal : Once triple-rinsed, the container is considered decontaminated. Obliterate or deface the original manufacturer's label to prevent confusion.[18] The clean container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

Spill and Emergency Procedures

In the event of a small spill, the cleanup materials must be disposed of as chemical waste.

  • Ensure Safety : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[5]

  • Containment : Prevent the spread of the powder. Avoid creating dust.[4][14]

  • Cleanup : Gently sweep or scoop the solid material into a bag or container.[9][11] Use a damp paper towel to wipe the area clean.

  • Disposal : Place the collected spill and all cleanup materials (including gloves) into the designated solid chemical waste container.[11][14]

By adhering to these detailed procedures, researchers can ensure that the disposal of 2-Amino-3-phenylbutanoic acid is conducted with the highest standards of safety and environmental stewardship, reinforcing the integrity and trustworthiness of the laboratory's operations.

References

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • MSDS of (2S,3R)-2-aMino-3-phenyl-butyric acid hydrochloride. Angene Chemical. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

  • An overview of waste management in pharmaceutical industry. The Pharma Innovation Journal. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • Safe management of pharmaceutical waste from health care facilities global best practices. World Health Organization. [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services. [Link]

  • MSDS of 4-amino-3-phenylbutyric acid. Angene Chemical. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Phenibut. PubChem, NIH. [Link]

  • 2-Amino-2-phenylbutyric acid. PubChem, NIH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-phenylbutanoic acid
Reactant of Route 2
2-Amino-3-phenylbutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.